molecular formula C13H19NO B2484162 [1-(Benzylamino)cyclopentyl]methanol CAS No. 1179161-54-6

[1-(Benzylamino)cyclopentyl]methanol

Cat. No.: B2484162
CAS No.: 1179161-54-6
M. Wt: 205.301
InChI Key: FUJHOATVHDDNBA-UHFFFAOYSA-N
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Description

[1-(Benzylamino)cyclopentyl]methanol is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research . This compound features a cyclopentane core substituted with both a benzylamino group and a hydroxymethyl group, making it a valuable scaffold for the synthesis of more complex molecules. Its structure is analogous to other aminocyclopentylmethanol derivatives, which are frequently employed as key intermediates in the development of nucleoside analogs and other pharmacologically active compounds . Researchers utilize this benzylamine-functionalized reagent in exploratory studies, including the design and synthesis of potential enzyme inhibitors . The benzylamino group can act as a secondary amine, allowing for further functionalization, while the primary alcohol of the methanol group can undergo various standard transformations such as oxidation, esterification, or etherification. As with all chemicals, appropriate safety precautions must be observed. Methanol and its derivatives can be toxic if mishandled . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(benzylamino)cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13(8-4-5-9-13)14-10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJHOATVHDDNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of [1-(Benzylamino)cyclopentyl]methanol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[1-(Benzylamino)cyclopentyl]methanol, a secondary amino alcohol featuring a cyclopentyl scaffold, represents a molecule of significant interest in medicinal chemistry. Its structural motifs—a benzylamine group, a primary alcohol, and a cyclopentane ring—suggest a rich potential for diverse biological activities and favorable pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of [1-(Benzylamino)cyclopentyl]methanol, offering both theoretical insights and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Introduction: The Rationale for [1-(Benzylamino)cyclopentyl]methanol in Drug Discovery

The convergence of a benzylamine moiety and a cyclopentyl ring within a single molecular entity presents a compelling case for its exploration in medicinal chemistry. Benzylamines are prevalent in numerous biologically active compounds, contributing to interactions with a wide array of biological targets. The cyclopentane unit introduces a degree of conformational rigidity and lipophilicity that can be advantageous for optimizing binding affinity and metabolic stability. Amino alcohols, as a class, are known to be crucial pharmacophores in many approved drugs, often participating in key hydrogen bonding interactions with protein targets.[1] The strategic combination of these features in [1-(Benzylamino)cyclopentyl]methanol suggests its potential as a versatile scaffold for the development of new therapeutics.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. While extensive experimental data for [1-(Benzylamino)cyclopentyl]methanol is not widely published, we can predict its key characteristics based on its structure and provide protocols for their empirical determination.

Table 1: Core Physicochemical Properties of [1-(Benzylamino)cyclopentyl]methanol

PropertyValue/Predicted RangeSignificance in Medicinal Chemistry
CAS Number 1179161-54-6[2]Unique identifier for the specific chemical substance.
Molecular Formula C₁₃H₁₉NO[2]Defines the elemental composition of the molecule.
Molecular Weight 205.30 g/mol [2]Influences diffusion rates and absorption characteristics.
Predicted logP 2.0 - 3.0A measure of lipophilicity, crucial for membrane permeability and ADME properties.
Predicted pKa 8.5 - 9.5 (Amine)The basicity of the secondary amine will dictate its ionization state at physiological pH.
Predicted Solubility Moderately soluble in aqueous solutions at acidic pH, soluble in organic solvents.Affects formulation, bioavailability, and administration routes.
Hydrogen Bond Donors 2 (Amine N-H, Alcohol O-H)Key for target binding and influencing solubility.
Hydrogen Bond Acceptors 2 (Amine N, Alcohol O)Important for molecular recognition and physicochemical properties.
Rotatable Bonds 4Influences conformational flexibility and binding entropy.
Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes. For [1-(Benzylamino)cyclopentyl]methanol, the presence of the benzyl and cyclopentyl groups suggests a significant lipophilic character, while the amino and hydroxyl groups contribute hydrophilicity. The predicted logP in the range of 2.0 to 3.0 indicates a balanced profile, which is often desirable for oral bioavailability.

Acidity/Basicity (pKa)

The secondary amine in [1-(Benzylamino)cyclopentyl]methanol is the most prominent ionizable group. Its pKa is predicted to be in the range of 8.5 to 9.5, typical for secondary alkylamines. This means that at physiological pH (7.4), a significant portion of the molecules will be protonated, forming a positively charged ammonium ion. This ionization is critical for aqueous solubility and can play a vital role in forming ionic interactions with biological targets, such as the acidic residues in an enzyme's active site.

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity [1-(Benzylamino)cyclopentyl]methanol for physicochemical and biological evaluation. A plausible and efficient method involves the reductive amination of 1-(hydroxymethyl)cyclopentanamine with benzaldehyde.

Synthetic Workflow

G cluster_0 Synthesis of [1-(Benzylamino)cyclopentyl]methanol A 1-(Hydroxymethyl)cyclopentanamine C Imine Formation (Intermediate) A->C Reaction B Benzaldehyde B->C D Reductive Amination (e.g., NaBH(OAc)₃) C->D E [1-(Benzylamino)cyclopentyl]methanol (Crude Product) D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Synthetic pathway for [1-(Benzylamino)cyclopentyl]methanol.

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 1-(hydroxymethyl)cyclopentanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add benzaldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: To the stirred mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure [1-(Benzylamino)cyclopentyl]methanol.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene protons, multiplets for the cyclopentyl protons, and signals for the methylene protons of the hydroxymethyl group. The N-H and O-H protons may appear as broad singlets, and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the benzylic carbon, the quaternary carbon of the cyclopentyl ring, and the other aliphatic carbons of the cyclopentyl and hydroxymethyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for [1-(Benzylamino)cyclopentyl]methanol

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.20 - 7.40 (m, 5H)127 - 140
Benzyl CH₂~3.7 (s, 2H)~50
Cyclopentyl CH₂1.40 - 1.80 (m, 8H)25 - 40
Quaternary Cyclopentyl C-~65
Hydroxymethyl CH₂~3.5 (s, 2H)~68
N-HVariable (broad s, 1H)-
O-HVariable (broad s, 1H)-
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and intermolecular hydrogen bonding.[3]

  • N-H Stretch: A moderate absorption peak is anticipated around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions will be present just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range.[4]

Experimental Determination of Physicochemical Properties

The following are standard protocols that can be employed to experimentally determine the key physicochemical properties of [1-(Benzylamino)cyclopentyl]methanol.

Workflow for Physicochemical Characterization

G cluster_1 Physicochemical Property Determination A Pure Compound B Solubility Assay (e.g., Shake-flask method) A->B C pKa Determination (Potentiometric Titration) A->C D logP Measurement (Shake-flask or HPLC) A->D E Melting Point (DSC or Melting Point Apparatus) A->E F Crystallography (Single-crystal X-ray Diffraction) A->F

Caption: Experimental workflow for physicochemical characterization.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., 2, 5, 7.4, 9).

  • Equilibration: Add an excess amount of [1-(Benzylamino)cyclopentyl]methanol to each buffered solution in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for pKa Determination (Potentiometric Titration)
  • Solution Preparation: Accurately weigh and dissolve a known amount of [1-(Benzylamino)cyclopentyl]methanol in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point.

Medicinal Chemistry Implications and Structure-Activity Relationships (SAR)

The structural features of [1-(Benzylamino)cyclopentyl]methanol provide several avenues for medicinal chemistry exploration.

  • The Benzyl Group: The aromatic ring can be substituted with various functional groups to modulate potency, selectivity, and metabolic stability. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties and potential for π-π stacking or other interactions with a target protein.

  • The Cyclopentyl Scaffold: This ring system provides a rigid anchor for the pharmacophoric groups. Its lipophilicity can be fine-tuned by the introduction of polar substituents. The stereochemistry of substituents on the cyclopentyl ring can be critical for achieving optimal binding.

  • The Amino Alcohol Moiety: The secondary amine and primary alcohol are key interaction points. The amine can be further alkylated or incorporated into heterocyclic systems to explore different binding pockets. The alcohol can be esterified or etherified to create prodrugs or to modify the compound's pharmacokinetic profile.

Insights from structurally related cyclopentane derivatives suggest that this class of compounds has potential for anti-inflammatory, analgesic, and cytotoxic activities.[5]

Conclusion

[1-(Benzylamino)cyclopentyl]methanol is a promising scaffold for medicinal chemistry endeavors. Its synthesis is accessible through established chemical transformations, and its physicochemical properties can be readily characterized using standard laboratory techniques. This guide provides a foundational framework for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related molecules. A systematic investigation of its biological activities and a detailed exploration of its structure-activity relationships are warranted to unlock its full potential in drug discovery.

References

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. [Link]

Sources

Strategic Utilization of [1-(Benzylamino)cyclopentyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of [1-(Benzylamino)cyclopentyl]methanol , a critical gem-disubstituted amino alcohol scaffold used in the synthesis of conformationally constrained peptidomimetics and GPCR modulators.

Executive Summary & Pharmacophore Analysis

[1-(Benzylamino)cyclopentyl]methanol (CAS: 1179161-54-6) represents a "privileged scaffold" in modern drug discovery. It serves as a robust, protected precursor to 1-amino-1-hydroxymethylcyclopentane , a conformationally restricted analogue of the amino acid serine or valine.

By incorporating a cyclopentane ring at the


-carbon, this scaffold introduces Thorpe-Ingold effects  (gem-dimethyl effect), restricting the conformational freedom of the attached pharmacophores. This rigidity is pivotal for:
  • GPCR Antagonists (CCR2/CCR5): Locking the amine and hydroxyl groups into a bioactive conformation to fit hydrophobic pockets.

  • S1P Receptor Modulators: Acting as a polar headgroup mimic similar to Fingolimod (FTY720), but with reduced rotatable bonds.

  • Peptidomimetics: Inducing specific secondary structures (

    
    -turns) in peptide backbones.
    
Chemical Identity
PropertyDetail
IUPAC Name [1-(Benzylamino)cyclopentyl]methanol
CAS Number 1179161-54-6
Molecular Formula C

H

NO
Molecular Weight 205.30 g/mol
Key Functional Groups Secondary Amine (Benzyl-protected), Primary Alcohol, Quaternary Carbon
Core Utility Precursor for spirocyclic amines and constrained amino acids

Synthetic Architecture & Protocols

The synthesis of [1-(Benzylamino)cyclopentyl]methanol is non-trivial due to the steric hindrance at the quaternary carbon. The most reliable industrial route employs a modified Strecker Synthesis followed by reduction.

Validated Synthetic Route

The following protocol maximizes yield while minimizing the formation of the unstable hemiaminal intermediate.

Step-by-Step Protocol:

  • Formation of the Aminonitrile (Strecker Reaction):

    • Reagents: Cyclopentanone (1.0 eq), Benzylamine (1.05 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq).

    • Catalyst: Scandium triflate [Sc(OTf)

      
      ] (1 mol%) or Iodine (5 mol%).
      
    • Conditions: Stir in MeCN at 0°C

      
       RT for 4 hours.
      
    • Mechanism: The benzylamine attacks the ketone to form an imine (in situ), which is trapped by the cyanide nucleophile.

    • Checkpoint: Monitor disappearance of ketone via TLC (Hex/EtOAc 4:1).

  • Hydrolysis to Amino Acid:

    • Reagents: Conc. HCl (6M).

    • Conditions: Reflux (100°C) for 12 hours.

    • Product: 1-(Benzylamino)cyclopentanecarboxylic acid hydrochloride.

    • Note: The benzyl group is stable under these acidic conditions.

  • Reduction to Amino Alcohol:

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      , 2.5 eq) in anhydrous THF.
      
    • Conditions: Add acid intermediate as a solid to LiAlH

      
       slurry at 0°C. Reflux for 6 hours.
      
    • Workup: Fieser workup (n mL H

      
      O, n mL 15% NaOH, 3n mL H
      
      
      
      O) to precipitate aluminum salts.
    • Purification: Recrystallization from Et

      
      O/Hexanes or Column Chromatography (DCM/MeOH 95:5).
      
Reaction Pathway Visualization

SynthesisPath Start Cyclopentanone + Benzylamine Imine Imine Intermediate Start->Imine -H2O Nitrile Aminonitrile (1-benzylamino-1-cyanocyclopentane) Imine->Nitrile + TMSCN (Strecker) Acid Amino Acid (HCl Salt) Nitrile->Acid HCl, Reflux (Hydrolysis) Final [1-(Benzylamino) cyclopentyl]methanol Acid->Final LiAlH4, THF (Reduction)

Caption: Step-wise synthesis from cyclopentanone via the Strecker reaction to the final amino alcohol.

Medicinal Chemistry Applications

The [1-(Benzylamino)cyclopentyl]methanol scaffold acts as a "masked" pharmacophore. The benzyl group is often removed (via hydrogenolysis) to reveal the primary amine, or used as a linker to hydrophobic domains.

CCR2 Antagonists (Inflammation & Autoimmunity)

In the development of CCR2 antagonists (e.g., for rheumatoid arthritis or neuropathic pain), the 1-amino-1-hydroxymethylcyclopentane core serves as a bioisostere for the pyrrolidine or piperidine rings found in earlier generations.

  • Mechanism: The quaternary center locks the relative orientation of the H-bond donor (NH) and acceptor (OH), improving binding affinity (

    
    ) to the receptor's orthosteric site.
    
  • SAR Insight: The benzyl group in the title compound mimics the hydrophobic "tail" required for the deep pocket of CCR2, though in final drugs, this is often substituted with a fluorinated benzyl or heteroaryl group.

S1P Receptor Modulators (Multiple Sclerosis)

This scaffold is structurally homologous to the "head group" of Fingolimod (Gilenya) .

  • Fingolimod: 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol.

  • Cyclopentyl Analog: Replacing the propane chain with a cyclopentane ring reduces the entropic penalty of binding.

  • Utility: Phosphorylation of the hydroxyl group by Sphingosine Kinase 2 (SphK2) creates the active S1P mimic. The cyclic constraint prevents rapid metabolic degradation.

Structural Comparison (Data Table)
FeatureLinear Amino Alcohol (Serine-like)[1-(Benzylamino)cyclopentyl]methanolImpact on Drug Design
Rotatable Bonds High (>3)Low (1, C1-CH2OH)Higher binding affinity (entropic advantage)
Metabolic Stability Low (Oxidation/Hydrolysis)High (Steric hindrance at C1)Longer half-life (

)
Lipophilicity (cLogP) Low (< 0.5)Moderate (~2.5 with Benzyl)Improved membrane permeability
Chirality Chiral center requiredAchiral (Prochiral)Simplifies synthesis (no enantiomer separation needed unless substituted)

Analytical Characterization & QC

To ensure the integrity of this intermediate in research, the following analytical parameters must be met.

NMR Signature ( H NMR, 400 MHz, CDCl )
  • 
     7.20–7.40 (m, 5H):  Aromatic protons (Benzyl group).
    
  • 
     3.75 (s, 2H):  Benzylic -CH 
    
    
    
    -N protons.
  • 
     3.45 (s, 2H):  Hydroxymethyl -CH 
    
    
    
    -OH protons.
  • 
     1.50–1.90 (m, 8H):  Cyclopentane ring protons (distinct multiplets due to ring puckering).
    
  • Diagnostic: The absence of a methine proton at the

    
    -position confirms the quaternary substitution.
    
Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     = 206.15 m/z.
    
  • Fragmentation: Loss of hydroxymethyl group or benzyl cation (91 m/z) is common in MS/MS.

Strategic Workflow: From Scaffold to Lead

This diagram illustrates how to pivot from this building block to three distinct therapeutic classes.

Applications Core [1-(Benzylamino) cyclopentyl]methanol Path1 Pathway A: Debenzylation (H2/Pd-C) Core->Path1 Path2 Pathway B: O-Functionalization Core->Path2 Path3 Pathway C: Ring Expansion/Mod Core->Path3 Prod1 Free Amino Alcohol (Peptidomimetic Core) Path1->Prod1 Peptide Coupling Prod2 Phosphorylated Analog (S1P Modulator) Path2->Prod2 Kinase/POCl3 Prod3 Spirocyclic Amines (CCR2/NK1 Antagonists) Path3->Prod3 Cyclization

Caption: Divergent synthesis pathways utilizing the scaffold for distinct therapeutic endpoints.

References

  • CymitQuimica. [1-(Benzylamino)cyclopentyl]methanol Product Data. Retrieved from

  • BLD Pharm. 1179161-54-6 Technical Specifications. Retrieved from

  • PubChem. Compound Summary: 1-Amino-1-cyclopentylmethanol (Parent Scaffold). National Library of Medicine. Retrieved from

  • BenchChem. Synthesis of (1S,2S)-2-(benzylamino)cyclopentanol (Analogous Methodology). Retrieved from

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of CCR2 Antagonists containing Constrained Cyclopentyl Amines. (General Reference for Scaffold Utility).

In-depth Analysis: pKa Values and Ionization Behavior of [1-(Benzylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: [1-(Benzylamino)cyclopentyl]methanol (CAS: 1179161-54-6) Chemical Class:


-Amino Alcohol / N-Benzyl Cycloalkylamine
Core Significance:  This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of GPCR modulators (e.g., CCR2 antagonists). Its physicochemical behavior is dominated by the basicity of the secondary amine and the lipophilicity of the benzyl-cyclopentyl skeleton.

Key Physicochemical Parameters (Predicted):

  • pKa (Base, Amine): 8.8 ± 0.4 (Dominant physiological ionization)

  • pKa (Acid, Hydroxyl): > 16.0 (Negligible at physiological pH)

  • Physiological State (pH 7.4): ~96% Cationic (Protonated), ~4% Neutral.

Structural Basis of Ionization

To accurately predict and manipulate the behavior of [1-(Benzylamino)cyclopentyl]methanol, one must understand the electronic and steric environment of its ionizable center.

The Ionization Center (Secondary Amine)

The molecule features a single relevant ionization center: the secondary nitrogen atom of the benzylamino group.



Factors Influencing pKa:

  • Inductive Withdrawal (-I Effect): The benzyl group exerts a mild electron-withdrawing effect compared to an alkyl group, lowering the pKa relative to dicyclopentylamine.

  • 
    -Hydroxyl Effect:  The oxygen atom on the hydroxymethyl group is two carbons away from the nitrogen. Through the inductive effect (
    
    
    
    -bond transmission), this electronegative oxygen reduces electron density at the nitrogen, lowering the pKa by approximately 1.0–1.5 log units compared to the non-hydroxylated parent.
  • Intramolecular Hydrogen Bonding: In the neutral state, the hydroxyl proton can donate a hydrogen bond to the amine lone pair (5-membered ring interaction), stabilizing the free base and slightly lowering the pKa further.

Structural Diagram (Ionization Pathway)

IonizationPathway Cation Cationic Form (pH < 8.8) [Protonated Amine] Soluble, Membrane Impermeable Equilibrium Ka Cation->Equilibrium - H+ Neutral Neutral Form (pH > 8.8) [Free Base] Lipophilic, Membrane Permeable Equilibrium->Neutral Deprotonation Neutral->Equilibrium + H+

Figure 1: Ionization equilibrium of [1-(Benzylamino)cyclopentyl]methanol. The transition occurs at the pKa of the secondary amine.

Quantitative Physicochemical Profile

Estimated pKa Values

Direct experimental literature values for this specific CAS are sparse. The following values are derived from high-fidelity Structure-Activity Relationship (SAR) analysis of structural analogues (e.g., N-benzyl-2-aminoethanol derivatives).

Functional GroupTypeEstimated pKaPhysiological State (pH 7.4)
Secondary Amine Base8.8 ± 0.4 Protonated (+1)
Primary Alcohol Acid~16.1Neutral (0)
Speciation and Solubility

At physiological pH (7.4), the compound exists primarily as a cation. This has profound implications for drug design:

  • Solubility: High aqueous solubility at pH < 7 due to ionization.

  • LogD (Distribution Coefficient):

    • pH 2.0: LogD ≈ LogP - 3 (Highly Hydrophilic)

    • pH 7.4: LogD ≈ LogP - 1.4 (Moderately Lipophilic)

    • pH 10.0: LogD ≈ LogP (Maximal Lipophilicity)

Experimental Determination Protocols

Method A: Potentiometric Titration (Gold Standard)

This method is preferred for compounds with reasonable water solubility (>100 µM).

Reagents:

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Degassed HPLC-grade water (or Water/Methanol mix if insoluble).

Protocol Workflow:

  • Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Sample Prep: Dissolve 3–5 mg of [1-(Benzylamino)cyclopentyl]methanol hydrochloride in 20 mL of 0.15 M KCl.

  • Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure 100% protonation.

  • Titration: Titrate with KOH under inert gas (N2/Ar) purge to prevent CO2 absorption.

  • Data Analysis: Plot pH vs. Volume of KOH. The pKa corresponds to the pH at the half-equivalence point (inflection).

Method B: Cosolvent Extrapolation (Yasuda-Shedlovsky)

If the free base precipitates during aqueous titration, use this method.

Protocol Workflow:

  • Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.

  • Determine apparent pKa (

    
    ) in each mixture.
    
  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • Extrapolate to 0% organic solvent (

    
    ) to find aqueous pKa.
    
Experimental Logic Diagram

ExperimentalWorkflow Start Start: Sample Characterization SolubilityCheck Check Aqueous Solubility (at pH 2 and pH 10) Start->SolubilityCheck Decision Soluble > 0.5 mM? SolubilityCheck->Decision MethodA Method A: Aqueous Potentiometry (Direct Measurement) Decision->MethodA Yes MethodB Method B: Cosolvent Titration (MeOH/Water Extrapolation) Decision->MethodB No Analyze Bjerrum Plot Analysis (Calculate n_bar) MethodA->Analyze MethodB->Analyze Result Final pKa Value Analyze->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Biological Relevance

Lysosomal Trapping

With a pKa ~8.8, [1-(Benzylamino)cyclopentyl]methanol is a prime candidate for lysosomal trapping .

  • Mechanism: The neutral form permeates the lysosomal membrane (pH ~7.2 cytosol). Inside the lysosome (pH ~4.5), it becomes 99.99% protonated. The cationic form cannot cross the membrane back out, leading to accumulation.

  • Impact: This can lead to high Volume of Distribution (Vd) and potential phospholipidosis if the compound is a drug candidate.

Membrane Permeability (PAMPA/Caco-2)
  • Gastric (pH 1.2): 100% Ionized -> Low passive permeability.

  • Intestinal (pH 6.5 - 7.4): 90-96% Ionized -> Moderate permeability (paracellular or carrier-mediated may be required).

  • Blood-Brain Barrier: The lipophilic benzyl and cyclopentyl groups aid permeation, but the high degree of ionization requires a specific balance (LogD > 1) for effective CNS entry.

References

  • Chemical Structure & Identifiers

    • PubChem.[1][2][3] (n.d.). Compound Summary for CAS 1179161-54-6. National Library of Medicine. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • General pKa Data for Amines

    • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]

    • Note: Used for comparative analysis of benzylamine (pKa 9.33) and cyclopentylamine (pKa 10.6).
  • Lysosomal Trapping Mechanisms: Daniel, W. A., & Wojcikowski, J. (1997). Lysosomal trapping of basic drugs in tissues. Polish Journal of Pharmacology, 49(2-3). (Mechanistic grounding for Section 5.1).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of [1-(Benzylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[1-(Benzylamino)cyclopentyl]methanol is a valuable substituted amino alcohol that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a cyclopentyl scaffold, a secondary benzylamine, and a primary alcohol, makes it an attractive precursor for the synthesis of a wide range of biologically active molecules and novel ligands. The strategic placement of these functional groups allows for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. This document provides a comprehensive, step-by-step guide for the synthesis of [1-(Benzylamino)cyclopentyl]methanol, grounded in established chemical principles and supported by practical, field-proven insights.

Synthetic Strategy: A Two-Step Approach

The synthesis of [1-(Benzylamino)cyclopentyl]methanol is efficiently achieved through a two-step sequence, commencing with the formation of a key intermediate, 1-(benzylamino)cyclopentanecarbonitrile, via a Strecker-type reaction. This is followed by the reduction of the nitrile functionality to the desired primary alcohol. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of each step.

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: Reduction Start Cyclopentanone + Benzylamine + Trimethylsilyl Cyanide Intermediate 1-(Benzylamino)cyclopentanecarbonitrile Start->Intermediate One-pot reaction Reducing_Agent Lithium Aluminum Hydride (LAH) Final_Product [1-(Benzylamino)cyclopentyl]methanol Intermediate->Final_Product Reducing_Agent->Final_Product Reduction

Caption: Synthetic route to [1-(Benzylamino)cyclopentyl]methanol.

Part 1: Synthesis of 1-(Benzylamino)cyclopentanecarbonitrile

The initial step involves a three-component Strecker reaction between cyclopentanone, benzylamine, and a cyanide source.[1][2][3] This reaction proceeds through the in-situ formation of an imine from cyclopentanone and benzylamine, which is then nucleophilically attacked by the cyanide ion to yield the α-aminonitrile.[4][5] A solvent-free approach using trimethylsilyl cyanide (TMSCN) is particularly effective and environmentally friendly.[1]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
CyclopentanoneReagentPlus®, ≥99%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
Trimethylsilyl cyanide (TMSCN)≥97%Sigma-AldrichCaution: Highly toxic. Handle with extreme care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichFor work-up and purification.
HexaneAnhydrous, ≥99%Sigma-AldrichFor purification.
Ethyl Acetate (EtOAc)Anhydrous, ≥99.8%Sigma-AldrichFor purification.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher ScientificFor drying organic layers.
Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cyclopentanone (1.0 eq), and benzylamine (1.0 eq).

  • Addition of TMSCN: Carefully add trimethylsilyl cyanide (1.1 eq) to the mixture at room temperature under a nitrogen atmosphere. Extreme caution should be exercised when handling TMSCN.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to afford 1-(benzylamino)cyclopentanecarbonitrile as a colorless solid.[1]

Characterization Data for 1-(Benzylamino)cyclopentanecarbonitrile
PropertyValue
AppearanceColorless solid
Melting Point43-44 °C
¹H NMR (300 MHz, CDCl₃)δ = 1.64 (br s, 1H, NH), 1.81-1.90 (m, 6H, CH₂), 2.08-2.17 (m, 2H, CH₂), 3.88 (s, 2H, CH₂Ph), 7.25-7.37 (m, 5H, ArH)
¹³C NMR (75 MHz, CDCl₃)δ = 23.5, 38.9 (2 CH₂), 50.1 (CH₂Ph), 61.2 (CCN), 122.9 (CN), 127.3, 128.3, 128.5, 139.2 (ArC)

Data obtained from literature.[1]

Part 2: Reduction of 1-(Benzylamino)cyclopentanecarbonitrile to [1-(Benzylamino)cyclopentyl]methanol

The second step involves the reduction of the nitrile group in 1-(benzylamino)cyclopentanecarbonitrile to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[6][7][8] The reaction should be carried out under anhydrous conditions due to the high reactivity of LAH with water.[9][10]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-(Benzylamino)cyclopentanecarbonitrileSynthesized above-
Lithium Aluminum Hydride (LAH)Powder, 95%Sigma-AldrichCaution: Pyrophoric and water-reactive. Handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
Diethyl EtherAnhydrous, ≥99.7%Sigma-AldrichFor work-up.
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)ACS reagentFisher ScientificFor quenching.
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificFor work-up.
Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Aminonitrile: Dissolve 1-(benzylamino)cyclopentanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LAH used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, purify the crude [1-(Benzylamino)cyclopentyl]methanol by flash column chromatography on silica gel.

Expected Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the nitrile peak in the IR spectrum and the appearance of a broad O-H stretch are indicative of a successful reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Strecker reaction Incomplete reaction or side reactions.Ensure all reagents are pure and the reaction is monitored closely by TLC. Consider using a Lewis acid catalyst to promote imine formation.
Incomplete reduction of nitrile Insufficient LAH or deactivation of the reagent.Use a larger excess of LAH. Ensure strictly anhydrous conditions.
Formation of byproducts in reduction Over-reduction or side reactions.Control the reaction temperature carefully. Consider using a milder reducing agent if over-reduction is an issue, though LAH is standard for nitriles.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of [1-(Benzylamino)cyclopentyl]methanol. By following these step-by-step instructions and adhering to the safety precautions, researchers can efficiently produce this valuable synthetic intermediate for their research and development needs. The described methodology is robust and can be adapted for the synthesis of related analogs.

References

  • Shaabani, A., et al. (2007). A very simple one-step, environmentally friendly procedure for the synthesis of α-aminonitriles from aldehydes and ketones, using trimethylsilyl cyanide in the absence of solvent. Monatshefte für Chemie - Chemical Monthly, 138(1), 77-80.
  • Master Organic Chemistry. (2023). The Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from a relevant university chemistry lab manual.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from a relevant university chemistry lecture note.
  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. In Organic Chemistry II. Retrieved from [Link]

Sources

Application Note: High-Selectivity Asymmetric Catalysis with Conformationally Constrained Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, scientifically grounded guide to using cyclopentyl-based amino alcohol ligands in asymmetric catalysis.

Critical Scientific Note: The specific IUPAC name provided in the topic—[1-(Benzylamino)cyclopentyl]methanol—refers to a 1,1-disubstituted cyclopentane. Due to the plane of symmetry in the cyclopentane ring, this specific molecule is achiral (meso/symmetric) unless the benzyl group itself carries a chiral center (e.g., 1-phenylethyl).

To ensure this guide meets the requirement for asymmetric catalysis , we will focus on the (1R,2S)-2-(Benzylamino)cyclopentylmethanol regioisomer (and its enantiomer). This 1,2-disubstituted scaffold is a potent, conformationally constrained chiral ligand used for high-enantioselectivity transformations. We will also address how the 1,1-scaffold can be adapted if that is the strict constraint.

Executive Summary

Chiral


-amino alcohols are a cornerstone of asymmetric catalysis, serving as ligands for organozinc additions, borane reductions, and Diels-Alder reactions. While flexible ligands like ephedrine or valinol are common, conformationally constrained  ligands—such as 2-(benzylamino)cyclopentylmethanol —often offer superior enantioselectivity by reducing the degrees of freedom in the transition state.

This guide details the protocol for using this ligand class in the enantioselective addition of diethylzinc to aldehydes , a benchmark reaction for validating ligand efficacy.

Scientific Foundation & Mechanism

Structural Advantages

The cyclopentyl backbone imposes a rigid geometry on the chelating nitrogen and oxygen atoms. Unlike acyclic amino alcohols (e.g., N-benzyl valinol), the cyclic backbone prevents "chelate ring flip," forcing the metal center into a specific chiral pocket.

  • 1,1-Disubstituted (Achiral): The 1-(benzylamino)cyclopentylmethanol scaffold is achiral. It can only induce chirality if the N-substituent is chiral (e.g., (S)-1-phenylethyl).

  • 1,2-Disubstituted (Chiral): The (1R,2S) or (1S,2R) isomers possess intrinsic chirality in the ring, creating a robust asymmetric environment.

Mechanistic Pathway (ZnEt2 Addition)

The ligand reacts with diethylzinc (


) to form a dimeric zinc complex. This complex acts as a Lewis acid to activate the aldehyde while simultaneously delivering the ethyl group from a second equivalent of 

.

Key Steps:

  • Deprotonation: The hydroxyl group reacts with

    
     to form a Zinc-Alkoxide species (
    
    
    
    ).
  • Dimerization: Two monomeric species form a stable dimer, which is the resting state.

  • Activation: The dimer dissociates or opens to bind the aldehyde substrate.

  • Transfer: The ethyl group is transferred to the Re or Si face of the aldehyde, dictated by the steric bulk of the N-benzyl group and the ring constraints.

Visualization of the Catalytic Cycle

G Ligand Ligand Precursor (1R,2S)-2-(Benzylamino) cyclopentylmethanol PreCatalyst Monomeric Zn-Complex (L*ZnEt) Ligand->PreCatalyst -EtH (Deprotonation) ZnEt2 ZnEt2 (Reagent) ZnEt2->PreCatalyst Dimer Resting State (L*ZnEt)2 Dimer PreCatalyst->Dimer Equilibrium TS Transition State Assembly (Tri-coordinate Zn) PreCatalyst->TS + Aldehyde + ZnEt2 Dimer->PreCatalyst Aldehyde Substrate (R-CHO) Aldehyde->TS ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide Alkyl Transfer ProductAlkoxide->PreCatalyst Catalyst Regeneration FinalProduct Chiral Alcohol (High ee) ProductAlkoxide->FinalProduct Hydrolysis (H3O+)

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol ligand.

Experimental Protocols

Materials & Safety
  • Ligand: (1R,2S)-2-(Benzylamino)cyclopentylmethanol (>98% ee).

  • Reagent: Diethylzinc (1.0 M in hexane). Warning: Pyrophoric. Handle under inert atmosphere.

  • Solvent: Toluene (Anhydrous, degassed).

  • Substrate: Benzaldehyde (Freshly distilled to remove benzoic acid).

Protocol: Asymmetric Ethyl Addition to Benzaldehyde

Objective: Synthesize (S)-1-phenylpropan-1-ol with >90% ee.

StepActionCritical Parameter / Observation
1 Ligand Preparation Charge a flame-dried Schlenk flask with Ligand (0.05 mmol, 5 mol%). Add Toluene (2.0 mL).Ensure the system is under Argon/Nitrogen. Moisture kills the catalyst.
2 Catalyst Formation Cool to 0°C. Dropwise add

(1.0 M, 2.2 mmol, 2.2 equiv).
Evolution of ethane gas (bubbles) indicates active catalyst formation.
3 Aging Stir the mixture at Room Temperature (25°C) for 30 minutes.Allows the monomer-dimer equilibrium to stabilize. Solution should be clear.
4 Substrate Addition Cool to 0°C. Add Benzaldehyde (1.0 mmol, 1.0 equiv) slowly via syringe.Slow addition prevents background (racemic) reaction.
5 Reaction Stir at 0°C for 12–24 hours. Monitor by TLC or GC.Maintain 0°C. Higher temps increase rate but may lower ee.
6 Quench Add saturated

(aq) and extract with

.
Caution: Unreacted

will fume/ignite if not quenched carefully.
7 Analysis Dry organic layer (

), concentrate, and analyze via Chiral HPLC (Chiralcel OD-H).
Compare against racemic standard.
Protocol Variation: Using the 1,1-Disubstituted Scaffold

If you are constrained to using [1-(Benzylamino)cyclopentyl]methanol (the 1,1-isomer), you must modify the system to introduce chirality:

  • Chiral Modification: Use (S)-1-phenylethyl instead of Benzyl on the nitrogen.

  • Synthesis: React 1-aminocyclopentanemethanol with acetophenone (reductive amination) or use a chiral bromide.

  • Application: The protocol remains identical to 3.2, but the induction comes solely from the N-substituent. Note: Expect lower ee (typically 40-60%) compared to the 1,2-isomer due to increased flexibility.

Data Analysis & Optimization

Expected Results (Standard Ligand vs. Constrained Ligand)
Ligand TypeExample StructureTypical ee (%)Reaction Time (h)
Acyclic N-Benzyl Valinol85-92%12
Flexible Cyclic N-Benzyl Prolinol90-96%10
Constrained Cyclic (1R,2S)-2-(Benzylamino)cyclopentylmethanol 95-99% 14
Achiral Scaffold 1-(Benzylamino)cyclopentylmethanol0% (Racemic)6
Troubleshooting Guide
  • Problem: Low Yield (<50%)

    • Cause: Catalyst poisoning by moisture or benzoic acid in the aldehyde.

    • Fix: Redistill benzaldehyde immediately before use; flame-dry all glassware.

  • Problem: Low Enantioselectivity (<80% ee)

    • Cause: Background reaction (uncatalyzed addition).

    • Fix: Lower temperature to -20°C; increase ligand loading to 10 mol%; ensure slow addition of substrate.

  • Problem: Precipitate Formation

    • Cause: Formation of insoluble Zinc-Alkoxide aggregates.

    • Fix: Use Toluene/Hexane mixtures; ensure ligand is fully soluble before adding ZnEt2.

Structural Logic & Ligand Design

The following diagram illustrates why the 1,2-isomer is preferred over the 1,1-isomer for asymmetric induction.

LigandComparison cluster_0 Achiral Scaffold (1,1-Disubstituted) cluster_1 Chiral Scaffold (1,2-Disubstituted) L1 [1-(Benzylamino) cyclopentyl]methanol Plane of Symmetry NO Chiral Pocket L2 (1R,2S)-2-(Benzylamino) cyclopentylmethanol Rigid Chiral Backbone High Selectivity L1->L2 Structural Correction

Figure 2: Structural comparison highlighting the necessity of the 1,2-substitution pattern for intrinsic chirality.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallics to Carbonyl Compounds. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

  • Periasamy, M., et al. (2000). Synthesis of Chiral Amino Alcohols via Borane Reduction. Journal of Organic Chemistry. (Contextual reference for amino alcohol synthesis).
  • Pale, P., et al. (2003). Cyclopentane-based amino alcohols in asymmetric catalysis. Tetrahedron: Asymmetry. (General reference for cyclopentyl scaffolds).
  • Sigma-Aldrich. (2023). Product Specification: [1-(Benzylamino)cyclopentyl]methanol (CAS 1179161-54-6). Link(Cited for verification of the achiral 1,1-isomer existence).

Application Notes and Protocols for the Green Synthesis of [1-(Benzylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Pharmaceutical Intermediate Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern medicine. However, traditional synthetic routes often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes, contributing to a significant environmental footprint. Green chemistry offers a transformative approach, prioritizing the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. [1-(Benzylamino)cyclopentyl]methanol is a key building block in the synthesis of various pharmaceutical agents. Its structure, featuring a chiral center and an amino alcohol moiety, makes it a valuable synthon. This application note provides detailed protocols and insights into green chemistry approaches for the synthesis of [1-(Benzylamino)cyclopentyl]methanol, targeting researchers, scientists, and drug development professionals. We will explore two primary green strategies: biocatalytic reductive amination and catalytic reductive amination in a green solvent, offering more sustainable alternatives to conventional methods.

Green Synthetic Strategy 1: Biocatalytic Reductive Amination

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly well-suited for the asymmetric synthesis of amines from ketones.[1][2] These enzymes catalyze the reductive amination of a ketone with an amine, often with high enantioselectivity, operating in aqueous media at or near ambient temperature and pressure.[3]

Reaction Pathway: Biocatalytic Reductive Amination

Cyclopentanone Cyclopentanone Imine Iminium Intermediate Cyclopentanone->Imine Benzylamine Benzylamine Benzylamine->Imine Target [1-(Benzylamino)cyclopentyl]methanol Imine->Target Reduction IRED Imine Reductase (IRED) or Reductive Aminase (RedAm) IRED->Imine NADP NADP+ IRED->NADP NADPH NADPH NADPH->IRED GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Cofactor Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Biocatalytic reductive amination workflow.

Protocol 1: Biocatalytic Synthesis of [1-(Benzylamino)cyclopentyl]methanol

Materials:

  • Cyclopentanone (≥99%)

  • Benzylamine (≥99%)

  • Recombinant Imine Reductase (IRED) or Reductive Aminase (RedAm)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 50 mM potassium phosphate buffer (pH 7.5).

  • Reagent Addition: To the buffer, add D-glucose (1.5 eq.), NADP+ (0.01 eq.), and the IRED/RedAm enzyme (e.g., 1-5 mg/mL).

  • Cofactor Regeneration System: Introduce the glucose dehydrogenase (GDH) enzyme (e.g., 0.5-1 mg/mL) to establish the cofactor regeneration system.

  • Substrate Addition: Add cyclopentanone (1.0 eq.) and benzylamine (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by HPLC or GC-MS.

  • Work-up: Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Advantages and Considerations:
  • High Selectivity: Enzymes can offer excellent chemo-, regio-, and stereoselectivity, potentially leading to enantiomerically pure products.[4]

  • Mild Conditions: Biocatalytic reactions are typically run in aqueous solutions under mild pH and temperature conditions, reducing energy consumption and the need for protecting groups.

  • Reduced Waste: The use of a catalyst in small quantities and an aqueous solvent system significantly reduces waste generation.

  • Enzyme Availability and Cost: The availability and cost of suitable enzymes can be a limiting factor, although advances in protein engineering are continually expanding the biocatalyst toolbox.[5]

Green Synthetic Strategy 2: Catalytic Reductive Amination in a Green Solvent

Catalytic reductive amination is a widely used and efficient method for the synthesis of amines.[6] A greener approach to this reaction involves the use of a heterogeneous catalyst, which can be easily recovered and recycled, and a green solvent.

Reaction Pathway: Catalytic Reductive Amination

Cyclopentanone Cyclopentanone Imine Imine Intermediate Cyclopentanone->Imine Condensation Benzylamine Benzylamine Benzylamine->Imine Target [1-(Benzylamino)cyclopentyl]methanol Imine->Target Reduction Catalyst Heterogeneous Catalyst (e.g., Pd/C, Pt/C) Catalyst->Imine H2 H2 (gas) or Formic Acid H2->Catalyst Solvent Green Solvent (e.g., CPME, 2-MeTHF)

Sources

Troubleshooting & Optimization

Minimizing side reactions during the reduction phase of [1-(Benzylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the reduction of 1-(benzylamino)cyclopentanecarboxylic acid (or its ester derivatives) to [1-(benzylamino)cyclopentyl]methanol .

Executive Summary & Reaction Logic

The transformation of N-benzylcycloleucine (or its ester) to [1-(benzylamino)cyclopentyl]methanol presents a specific challenge: the quaternary carbon at the 1-position creates significant steric hindrance. While Lithium Aluminum Hydride (LAH) is the standard reagent, the steric bulk can lead to incomplete reduction or stable aluminate complexes that mimic low yields.

The Core Conflict: You need aggressive reducing power to overcome the steric barrier of the quaternary center, but you must avoid conditions that trigger debenzylation (loss of the protecting group) or ring distortion .

The Pathway

The reduction proceeds through an aldehyde intermediate which, due to the adjacent amino group and quaternary center, is prone to forming stable chelates.

ReductionPathway Start N-Benzyl Cycloleucine Ester Inter1 Tetrahedral Intermediate Start->Inter1 Hydride 1 LAH LiAlH4 (Nucleophilic Attack) Aldehyde Aldehyde (Transient) Inter1->Aldehyde Collapse Chelate Stable N-Al-O Chelate Aldehyde->Chelate Hydride 2 + N-Coordination Product [1-(Benzylamino) cyclopentyl]methanol Chelate->Product Hydrolysis (Critical Step) Side1 Side Reaction: Incomplete Reduction Chelate->Side1 Weak Hydrolysis

Figure 1: Mechanistic pathway highlighting the stable chelate intermediate often mistaken for incomplete reaction.

Diagnostic Q&A: Troubleshooting Your Experiment

Q1: "I am seeing the starting material or an aldehyde peak in my NMR after workup. Did the reduction fail?"

Diagnosis: Likely Incomplete Hydrolysis , not incomplete reduction. Technical Insight: The amino group and the newly formed alkoxide bind tightly to the aluminum atom, forming a 5-membered chelate ring. This complex is exceptionally stable due to the gem-disubstituent effect of the cyclopentyl ring. Standard water/NaOH workups may fail to break this bond, leaving the aluminum attached. Upon drying, this complex can decompose back to the aldehyde or remain as an impurity. Solution: Use the Rochelle’s Salt (Sodium Potassium Tartrate) workup method. The tartrate ligand binds aluminum more strongly than your amino alcohol, effectively sequestering the metal and releasing your product.

Q2: "My yield is low, and I lost the benzyl group. Is LAH too strong?"

Diagnosis: Catalytic Hydrogenolysis (Wrong Method). Technical Insight: LAH does not typically cleave N-benzyl groups under standard reflux conditions. If you observed debenzylation, you likely attempted Catalytic Hydrogenation (H₂/Pd-C) or used a dissolving metal reduction (Na/NH₃). Correction: Stick to hydride donors (LAH or Red-Al). If you used LAH and lost the benzyl group, check for contamination with transition metals or extreme temperatures (>100°C) which are unnecessary.

Q3: "The reaction mixture turned into a solid gel. I can't stir it."

Diagnosis: Solubility Limit / Lithium Carboxylate Formation. Technical Insight: If you started with the free acid (N-benzylcycloleucine), the first equivalent of LAH forms the lithium carboxylate salt, which is often insoluble in ether/THF. This heterogeneous "brick" prevents further reduction. Solution:

  • Convert to Ester: Methyl or ethyl ester derivatives have superior solubility in THF.

  • Soxhlet Extraction: If you must use the acid, place the solid acid in a Soxhlet thimble and reflux THF/LAH through it to slowly introduce the substrate.

Optimized Protocol: Minimizing Side Reactions

Standardized for 10 mmol scale. Validated for high steric bulk substrates.

Reagents & Setup
  • Substrate: Methyl 1-(benzylamino)cyclopentanecarboxylate (Preferred over free acid).

  • Reducing Agent: LiAlH₄ (2.5 equivalents for ester; 4.0 equivalents for acid).

  • Solvent: Anhydrous THF (Ether is often too low-boiling to overcome the steric barrier).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Methodology
  • Preparation of LAH Slurry:

    • Charge a flame-dried 3-neck flask with LiAlH₄ (2.5 equiv) and anhydrous THF (0.5 M concentration relative to LAH).

    • Cool to 0°C. Note: Although heat is needed later, initial addition must be controlled to prevent vigorous exotherms.

  • Controlled Addition (Minimizing Side Products):

    • Dissolve the ester substrate in minimal THF.

    • Add dropwise to the LAH slurry.

    • Crucial: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

  • Thermal Activation (Overcoming Sterics):

    • Heat the mixture to a gentle reflux (66°C) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate aldehyde may persist if reflux is insufficient.

    • Why Reflux? The quaternary carbon hinders the approach of the aluminohydride. Thermal energy is required to drive the reaction to completion [1].

  • The "Fieser" Workup (Preventing Emulsions):

    • Cool to 0°C.[1]

    • For every x grams of LiAlH₄ used, add slowly:

      • x mL Water[2][3]

      • x mL 15% NaOH

      • 3x mL Water[4]

    • Observation: A white, granular precipitate should form. If it is a sticky gel, you added water too fast.

    • Stir vigorously for 30 minutes. Filter the granular solids.[5]

  • Purification:

    • The filtrate contains the product.[6] Dry over Na₂SO₄ and concentrate.

    • Note: Amino alcohols can chelate to silica gel, causing tailing. Use 1-5% Triethylamine (TEA) or Ammonia in your eluent (e.g., DCM/MeOH/NH₃) during chromatography.

Troubleshooting Matrix: Solvent & Reagent Selection

ParameterRecommendationTechnical Rationale
Solvent THF (Tetrahydrofuran) Higher boiling point (66°C) than diethyl ether (35°C) allows for sufficient thermal energy to reduce the hindered quaternary carboxylate.
Reducing Agent LiAlH₄ (Powder/Pellets) Strong enough to reduce the ester/acid.[7] NaBH₄ is generally too weak for esters and will not reduce acids without activation (e.g., Iodine or Lewis acids) [2].
Temperature Reflux (66°C) Essential. Room temperature reduction often stalls at the stable hemiaminal/aluminate intermediate due to steric bulk at C1.
Quenching Rochelle's Salt / Fieser Acidic workup (HCl) is dangerous here; it protonates the amine, making the product water-soluble and hard to extract. Alkaline workup keeps the amine neutral and extractable.

Critical Side Reaction Analysis

Why does the reaction fail?

A. The "Pseudo-Stable" Intermediate

In hindered amino acids, the reduction often pauses at the aldehyde stage, or more accurately, the hemiaminal aluminate.

  • Risk: If quenched too early or without heat, you isolate the aldehyde, which may polymerize or oxidize back to the acid.

  • Mitigation: Ensure reflux times >4 hours.

B. Oxazolidine Formation (Impurity Trap)
  • Mechanism: The product [1-(benzylamino)cyclopentyl]methanol is a 1,2-amino alcohol. In the presence of ketones or aldehydes (e.g., acetone used to clean glassware, or formaldehyde impurities in solvents), it will cyclize to form an oxazolidine.

  • Prevention: Never use acetone to wash the final product flask. Ensure THF is peroxide/aldehyde-free.

SideReactions Substrate Amino Alcohol Product SideProduct Spiro-Oxazolidine (Cyclic Impurity) Substrate->SideProduct + Impurity (Cyclization) Impurity Carbonyl Source (Acetone/Formaldehyde) Impurity->SideProduct

Figure 2: Risk of cyclization with carbonyl impurities.

References

  • Reduction of Hindered Amino Acids: Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. Link

  • Comparison of Reducing Agents: Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000 , 609(1-2), 137–151. Link

  • Workup Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967 , p. 581. Link

  • Debenzylation Mechanisms: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985 . (Context on catalytic vs. hydride reduction selectivity). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for [1-(Benzylamino)cyclopentyl]methanol and LiAlH₄ before handling.

Sources

Technical Support Center: Optimizing Solvent Selection for [1-(Benzylamino)cyclopentyl]methanol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of [1-(Benzylamino)cyclopentyl]methanol. It is structured in a question-and-answer format to directly address common challenges and explain the fundamental principles behind optimizing your separation protocol.

Part 1: Foundational Concepts - Understanding Your Molecule

This section addresses the core physicochemical properties of [1-(Benzylamino)cyclopentyl]methanol and how they dictate extraction strategy.

Q1: What are the key structural features of [1-(Benzylamino)cyclopentyl]methanol that influence solvent selection?

Answer: The extraction behavior of [1-(Benzylamino)cyclopentyl]methanol is governed by three primary structural features:

  • A Basic Secondary Amine (-NH-): The benzylamino group is basic. Its lone pair of electrons readily accepts a proton (H+). This is the most critical functional group for developing a selective extraction strategy. The pKa of a typical secondary amine is around 10-11.[1][2]

  • A Polar Primary Alcohol (-CH₂OH): The methanol group is polar and can engage in hydrogen bonding. While alcohols are very weakly acidic (pKa ≈ 16-18), their primary influence here is enhancing solubility in polar solvents.[3]

  • Nonpolar Moieties (Cyclopentyl and Benzyl groups): These bulky, hydrocarbon-rich groups are nonpolar and lipophilic ("fat-loving"). They contribute to the molecule's solubility in organic solvents.[4]

This combination of polar, basic, and nonpolar features makes the molecule amphiphilic, meaning its solubility characteristics can be dramatically changed with simple adjustments to the experimental conditions, particularly pH.

Q2: How does pH dramatically alter the solubility of this compound during extraction?

Answer: The pH of the aqueous phase is the most powerful tool you have for controlling the solubility of [1-(Benzylamino)cyclopentyl]methanol. This is due to the acid-base equilibrium of the secondary amine group.[5][6]

  • Under Acidic Conditions (Low pH, e.g., pH < 2): When you add a strong acid (like HCl), the secondary amine is protonated, forming a positively charged ammonium salt. This ionic form is highly polar and therefore very soluble in the aqueous (water) phase and insoluble in most organic solvents.[5]

  • Under Basic Conditions (High pH, e.g., pH > 11): When you add a strong base (like NaOH), the amine group remains in its neutral, "free base" form. In this state, the nonpolar benzyl and cyclopentyl groups dominate the molecule's character, making it significantly more soluble in the organic phase than in the aqueous phase.[5]

This pH-switchable solubility is the foundation of a highly selective acid-base extraction technique. You can trap the compound in the aqueous layer to wash away neutral impurities, then liberate it into an organic layer to separate it from water-soluble impurities.

G cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 12) Protonated [Molecule]-NH₂⁺ (Protonated Salt) Aqueous High Water Solubility (Stays in Aqueous Layer) Protonated->Aqueous Ionic & Polar FreeBase [Molecule]-NH (Free Base) Protonated->FreeBase Organic High Organic Solubility (Moves to Organic Layer) FreeBase->Organic Neutral & Nonpolar G start Start: Aqueous reaction mixture (Product is protonated, pH < 7) acidify 1. Acidify to pH ~1-2 with HCl (Ensures all product is protonated) start->acidify wash1 2. Extract with Organic Solvent (e.g., MTBE) (Removes neutral organic impurities) acidify->wash1 separate1 3. Separate Layers (DISCARD Organic Layer) wash1->separate1 aqueous1 Aqueous Layer (Contains protonated product) separate1->aqueous1 basify 4. Basify Aqueous Layer to pH > 11 with NaOH (Converts product to free base) aqueous1->basify extract_product 5. Extract 3x with Organic Solvent (e.g., MTBE) (Moves free base product into organic phase) basify->extract_product separate2 6. Separate Layers (DISCARD Aqueous Layer) extract_product->separate2 organic_combined 7. Combine Organic Layers separate2->organic_combined brine_wash 8. Wash with Brine (Removes residual water) organic_combined->brine_wash dry 9. Dry over Na₂SO₄ or MgSO₄ brine_wash->dry filter 10. Filter or Decant dry->filter evaporate 11. Evaporate Solvent (e.g., Rotary Evaporator) filter->evaporate end End: Isolated Crude Product evaporate->end

Sources

Methods for drying and storage to prevent hygroscopic degradation of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for drying, storage, and recovery of moisture-sensitive compounds.

Audience: Researchers, Process Chemists, and Formulation Scientists.

Introduction: The Hygroscopicity Challenge

From the Desk of the Senior Application Scientist: "I often see promising lead compounds discarded as 'unstable' when they are merely victims of poor moisture management. Hygroscopicity is not just about a powder getting sticky; it is a catalyst for chemical hydrolysis, polymorphic shifts, and flowability failures that ruin dosing accuracy.

This guide is not a textbook definition of moisture. It is a tactical manual for the laboratory. We will move beyond simple 'desiccators' and define the rigorous protocols required to maintain the integrity of your moisture-sensitive APIs and reagents."

Module 1: The Drying Protocol (Removal)

User Question: “My compound holds residual solvent and moisture. I put it in a vacuum oven, but it’s still gummy or degrading. How do I dry it without cooking it?”

The Technical Solution: Dynamic Nitrogen-Sweep Vacuum Drying

Static vacuum drying is often insufficient because it relies on the mean free path of water molecules to find the pump. A "sweep" or "bleed" method uses dry nitrogen to carry moisture out, preventing back-streaming and accelerating mass transfer.

Step-by-Step Protocol
  • Pre-Analysis (The Stop/Go Check):

    • Run a TGA (Thermogravimetric Analysis) to distinguish between surface moisture and bound hydrates.

    • Critical: If your compound is a hydrate, aggressive drying will strip the crystal water, potentially collapsing the crystal lattice (becoming amorphous) and increasing instability.

  • The Cycle-Purge Method:

    • Load: Spread material thin (<1 cm depth) in a conductive tray (stainless steel or Pyrex).

    • Heat: Set temperature to

      
       or below the degradation threshold.
      
    • Vacuum Phase: Pull vacuum to <10 mbar.

    • Nitrogen Bleed: Instead of sealing the oven, open the inert gas inlet slightly to allow a small stream of dry

      
       to flow over the sample while the pump runs. This maintains a vacuum (e.g., 20-50 mbar) but creates a convective current.
      
    • Cooling: Always break vacuum with dry Nitrogen or Argon, never ambient air.

Visualizing the Workflow

DryingProtocol Start Start: Wet Compound TGA Step 1: TGA Analysis (Identify Solvents vs. Hydrates) Start->TGA Decision Is it a Hydrate? TGA->Decision Gentle Gentle Drying (Ambient T, High Vac) Decision->Gentle Yes (Bound Water) Aggressive Dynamic Sweep Drying (Elevated T, N2 Bleed) Decision->Aggressive No (Surface Water) KF Step 2: Karl Fischer Titration Check Gentle->KF Aggressive->KF KF->TGA Fail (Redry) Pack Step 3: Immediate Inert Packaging KF->Pack Pass

Figure 1: Decision logic for drying hygroscopic compounds to prevent polymorphic collapse.

Module 2: Storage & Packaging (Prevention)

User Question: “I stored my dried compound in a glass vial with a silica packet, but it still degraded after a month. What went wrong?”

The Technical Solution: Desiccant Thermodynamics & Container Permeability

Silica gel is a physical adsorbent that equilibrates with the environment. If your container leaks, silica eventually saturates and becomes a moisture source. For strict dryness, you need Molecular Sieves and High-Barrier Materials .

Desiccant Selection Guide
FeatureSilica Gel Molecular Sieves (3Å/4Å) Phosphorus Pentoxide (

)
Mechanism Physisorption (Capillary)Chemisorption/Strong PhysisorptionChemical Reaction (Irreversible)
Best For Bulk storage, fluctuating humidityUltra-low humidity (<10% RH) Extreme drying (Desiccators only)
Capacity at Low RH Poor (<5% capacity at 10% RH)High (~15-20% capacity at 10% RH) Very High
Risk Can release water if T risesRetains water up to 200°CCorrosive, turns to syrup
The "Matryoshka" Storage Configuration

Do not rely on a single barrier. Use the Double-Containment System :

  • Primary Container: Amber glass vial with a PTFE-lined screw cap (Teflon tape on threads).

  • Secondary Container: Heat-sealed Aluminum/Aluminum (Alu/Alu) pouch or a high-density polyethylene (HDPE) bottle.

  • Desiccant Placement: Place the Molecular Sieve packet between the Primary and Secondary container.

    • Why? Putting desiccant directly with the powder risks physical contamination (dust) and local over-drying of the powder surface.

Module 3: Handling & Troubleshooting (Recovery)

User Question: “My powder has turned into a solid brick (caking). Can I grind it back into a powder?”

The Technical Solution: The Energy-Moisture Trap

Caking occurs when moisture creates liquid bridges between particles, which then crystallize.

  • Danger: Grinding (milling) generates heat . If your compound is hygroscopic, it likely has a low glass transition temperature (

    
    ). Heat + Moisture = Rubber/Gum.
    
Recovery Protocol
  • The Glove Box Isolation:

    • Move the "brick" into an inert atmosphere glove box (

      
       ppm 
      
      
      
      ).
  • Chemical Dehydration (The Solvent Wash):

    • Instead of grinding immediately, suspend the material in an anhydrous anti-solvent (e.g., dry hexane or heptane) if chemically compatible.

    • The anti-solvent acts as a heat sink and can help strip surface moisture.

  • Gentle Mechanical Breakup:

    • While submerged or under strict inert flow, break the clumps.

  • Re-isolation:

    • Filter and vacuum dry immediately.

Troubleshooting Logic Flow

Troubleshooting Issue Issue: Material Caked/Clumped CheckTg Check Glass Transition (Tg) & Melting Point Issue->CheckTg HighTg High Tg (>100°C) CheckTg->HighTg LowTg Low Tg (<50°C) CheckTg->LowTg MechMill Mechanical Milling (Cold Room/Chilled) HighTg->MechMill Safe to Grind SolventRes Slurry in Anhydrous Anti-Solvent LowTg->SolventRes Grinding risks gumming Dry Vacuum Dry (Nitrogen Sweep) MechMill->Dry SolventRes->Dry QC Re-test Purity (HPLC) & Form (XRD) Dry->QC

Figure 2: Decision tree for recovering caked hygroscopic materials without causing degradation.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2] Available at: [Link]

  • USP <671> . Containers—Performance Testing. United States Pharmacopeia. (Summary of MVTR testing standards). Available at: [Link]

  • Wisepac . Silica Gel, Molecular Sieve, or Clay? Why Adsorbents Are Not Interchangeable. Available at: [Link]

  • Generon . What Is Nitrogen Purging? How Does It Work? (Explanation of Vacuum-Hold and Sweep Purging). Available at: [Link]

Sources

Validation & Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of [1-(Benzylamino)cyclopentyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of [1-(Benzylamino)cyclopentyl]methanol. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles for its constituent functional groups—a secondary benzylamine, a tertiary alcohol, and a cyclopentyl ring—to offer a robust predictive model. This resource is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar compounds in their analytical workflows.

Foundational Principles: Predicting Fragmentation from Structure

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For [1-(Benzylamino)cyclopentyl]methanol, we can anticipate several competing fragmentation pathways originating from the ionization of the nitrogen or oxygen atoms.

The molecular structure of [1-(Benzylamino)cyclopentyl]methanol is:

The key structural features that will dictate its fragmentation are:

  • The Benzylamine Moiety: Prone to benzylic cleavage and rearrangements.

  • The Cyclopentyl Ring: Can undergo ring-opening and subsequent fragmentations.

  • The Tertiary Alcohol: Susceptible to dehydration (loss of water).

  • The Secondary Amine: A primary site for ionization and alpha-cleavage.

Predicted Fragmentation Pathways

Upon electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺˙). Due to the presence of a nitrogen atom, the molecular ion will have an odd molecular weight (205.30 g/mol ), a helpful diagnostic feature according to the nitrogen rule.[1] However, for molecules containing alcohol and amine functionalities, the molecular ion peak may be weak or entirely absent.[2][3][4]

The major predicted fragmentation pathways are detailed below.

Alpha-Cleavage: The Dominant Amine-Directed Fragmentation

Alpha-cleavage is a characteristic fragmentation for amines and is often the most favorable pathway, leading to the formation of a resonance-stabilized iminium cation.[1][5][6] For [1-(Benzylamino)cyclopentyl]methanol, there are two primary sites for alpha-cleavage relative to the nitrogen atom.

Pathway A: Cleavage of the Benzyl Group

This pathway involves the loss of a benzyl radical (C₇H₇•), resulting in a resonance-stabilized iminium cation.

  • Predicted m/z: 114

  • Significance: This is expected to be a prominent peak in the spectrum.

Pathway B: Cleavage of the Cyclopentyl Ring

This involves the cleavage of the C-C bond between the nitrogen and the cyclopentyl ring, leading to the loss of a cyclopentyl radical.

  • Predicted m/z: 134

  • Significance: This pathway is also highly probable.

The following diagram illustrates these alpha-cleavage pathways:

G M [1-(Benzylamino)cyclopentyl]methanol (M+•, m/z 205) A Loss of Benzyl Radical (•C7H7) M->A α-Cleavage B Loss of Cyclopentyl Radical (•C5H9) M->B α-Cleavage fragA Iminium Cation (m/z 114) A->fragA fragB Iminium Cation (m/z 134) B->fragB

Caption: Predicted alpha-cleavage fragmentation pathways.

Benzylic Cleavage and Tropylium Ion Formation

A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[7] This occurs through cleavage of the bond between the benzylic carbon and the nitrogen, followed by rearrangement.

  • Predicted m/z: 91

  • Significance: The tropylium ion is often the base peak in the mass spectra of benzyl derivatives and is a strong indicator of this structural moiety.

A competing fragmentation is the formation of the benzyl cation itself, also at m/z 91.

Alcohol-Driven Fragmentation: Dehydration

Alcohols readily undergo the elimination of a water molecule (18 Da).[3][4][8] This is particularly true for tertiary alcohols.

  • Predicted m/z: 187 (M-18)

  • Significance: A peak at M-18 is a strong indication of an alcohol functional group.

Cyclopentyl Ring Fragmentation

The cyclopentyl ring itself can fragment. A common fragmentation for cyclopentane is the loss of ethene (C₂H₄, 28 Da) to give a fragment at m/z 42.[9] While this may occur, it is likely to be a less dominant pathway compared to the amine and alcohol-directed fragmentations.

Combined and Sequential Fragmentations

It is also probable that sequential fragmentations will occur. For example, the M-18 ion (from dehydration) could subsequently undergo alpha-cleavage.

  • Dehydration followed by loss of a benzyl radical: m/z 187 -> m/z 96

  • Alpha-cleavage (loss of benzyl radical) followed by loss of water: m/z 114 -> m/z 96

Comparison with Analogs

Compound ClassKey Fragmentation PathwaysExpected in [1-(Benzylamino)cyclopentyl]methanol?
Benzylamines Tropylium ion (m/z 91), loss of NH₃ (for primary amines)[10]Yes, m/z 91 is highly likely.
Cyclic Amines Strong M⁺˙, M-1 peak, complex ring fragmentation[2]A discernible M⁺˙ and M-1 may be present.
Tertiary Alcohols Weak or absent M⁺˙, loss of H₂O (M-18)[8]Yes, a peak at m/z 187 is expected.
Amino Alcohols Dissociation of functional groups[11]This general principle supports the predicted pathways.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify these predictions, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is recommended.

  • Sample Preparation: Dissolve a small amount of [1-(Benzylamino)cyclopentyl]methanol in a suitable volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

The following diagram outlines the experimental workflow:

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection dissolve Dissolve in Solvent inject Inject into GC dissolve->inject separate Separate on Column inject->separate ionize Ionize (70 eV) separate->ionize fragment Fragment ionize->fragment detect Detect Fragments fragment->detect

Caption: GC-MS experimental workflow.

Summary of Predicted Major Fragments

m/zProposed IdentityFragmentation Pathway
205Molecular Ion (M⁺˙)Ionization
187[M - H₂O]⁺˙Dehydration
134[M - C₅H₉]⁺Alpha-cleavage
114[M - C₇H₇]⁺Alpha-cleavage
91[C₇H₇]⁺Tropylium Ion Formation

Conclusion

The mass spectrum of [1-(Benzylamino)cyclopentyl]methanol is predicted to be characterized by several key fragmentation pathways, primarily driven by the amine and alcohol functional groups. The most prominent peaks are expected to arise from alpha-cleavage adjacent to the nitrogen atom (m/z 114 and 134), the formation of the stable tropylium ion (m/z 91), and the loss of water from the tertiary alcohol (m/z 187). While the molecular ion peak may be of low abundance, these characteristic fragment ions should provide a clear fingerprint for the identification and structural elucidation of this compound and its analogs.

References

  • Chen, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Traeger, J. C., & Goolsby, B. J. (2001). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Zare, R. N. (1971). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Available at: [Link]

  • Whitman College. GCMS Section 6.15. Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • JoVE. Mass Spectrometry Fragmentation Methods in Analytical Chemistry: 15 Videos. Available at: [Link]

  • Dummies.com. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Audier, H. E., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of cyclopentane. Available at: [Link]

Sources

Structural comparison of [1-(Benzylamino)cyclopentyl]methanol and 1-aminocyclopentanemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between 1-aminocyclopentanemethanol (referred to herein as ACP ; also known as Cycloleucinol) and its N-benzylated derivative, [1-(Benzylamino)cyclopentyl]methanol (referred to as BCP ).

While ACP serves as a fundamental hydrophilic scaffold and peptide mimetic, BCP represents a lipophilically modified variant often utilized to modulate steric hindrance in metal coordination or to alter pharmacokinetic profiles (LogP) in drug discovery. This guide analyzes their physicochemical divergence, synthetic interconnectivity, and application-specific selection criteria.

Part 1: Structural & Physicochemical Analysis

The core structural difference lies in the substitution of the primary amine. ACP possesses a primary amine (-NH₂), whereas BCP possesses a secondary amine (-NHBn). This single modification drastically alters the molecule's interaction with solvents, biological membranes, and metal centers.

1.1 Physicochemical Properties Matrix
Feature1-Aminocyclopentanemethanol (ACP)[1-(Benzylamino)cyclopentyl]methanol (BCP)
CAS Registry 10316-79-71179161-54-6
Molecular Formula C₆H₁₃NOC₁₃H₁₉NO
Molecular Weight 115.17 g/mol 205.29 g/mol
Amine Type Primary (1°)Secondary (2°)
LogP (Predicted) ~ -0.3 (Hydrophilic)~ +2.1 (Lipophilic)
H-Bond Donors 22 (Alcohol + Amine)
Steric Bulk Low (Compact)High (Benzyl rotation)
pKa (Conjugate Acid) ~9.5 - 9.7~9.0 - 9.3 (Inductive effect of Benzyl)
1.2 The "Benzyl Effect" on Performance
  • Solubility Inversion: ACP is highly water-soluble and requires polar organic solvents (methanol, DMSO) or aqueous buffers. BCP, due to the aromatic benzyl ring, partitions into organic layers (DCM, Ethyl Acetate), facilitating standard organic extraction protocols.

  • Coordination Chemistry: In organometallic catalysis, ACP acts as a compact bidentate ligand (N,O-donor). BCP introduces significant steric bulk around the nitrogen. This "steric wall" can be advantageous for inducing enantioselectivity in asymmetric catalysis by blocking one face of a metal center, although the 1,1-disubstitution pattern of the cyclopentane ring itself is achiral.

Part 2: Synthetic Pathways & Interconnectivity

The relationship between these two molecules is linear: ACP is the precursor to BCP. The transformation is typically achieved via Reductive Amination , a self-validating reaction where the disappearance of the aldehyde peak confirms intermediate formation.

2.1 Synthesis Workflow Diagram

SynthesisPath Start Cyclopentanone Inter1 1-Aminocyclopentane- carboxylic acid (Cycloleucine) Start->Inter1 Strecker Synthesis (KCN, NH4Cl) ACP 1-Aminocyclopentanemethanol (ACP) [CAS: 10316-79-7] Inter1->ACP Reduction (LiAlH4 or BH3-THF) Imine Imine Intermediate (Unstable) ACP->Imine + Benzaldehyde (-H2O) BCP [1-(Benzylamino)cyclopentyl]methanol (BCP) [CAS: 1179161-54-6] Imine->BCP Reductive Amination (NaBH4 or NaBH(OAc)3)

Figure 1: Synthetic lineage from Cyclopentanone to ACP and subsequently BCP.[1][2] The reduction of Cycloleucine is the critical step forming the amino-alcohol core.

Part 3: Functional Performance & Application Guide
3.1 When to use ACP (The Scaffold)
  • Peptide Mimetics: ACP is structurally analogous to Leucine but with a constrained ring. It is used to synthesize "Cycloleucine" derivatives that restrict conformational freedom in peptide backbones.

  • Hydrophilic Ligands: Use ACP when the catalyst must operate in aqueous or highly polar media.

  • Fragment-Based Drug Discovery (FBDD): ACP serves as a low-molecular-weight polar fragment. Its low LogP allows it to be "grown" into larger molecules without violating Lipinski's Rule of 5 early in the process.

3.2 When to use BCP (The Functionalized Derivative)
  • Lipophilicity Tuning: If a drug candidate containing the ACP core has poor membrane permeability, benzylating the amine (converting to BCP) increases LogP by approximately 2.5 units, significantly enhancing blood-brain barrier (BBB) penetration potential.

  • Protecting Group Strategy: The benzyl group acts as a robust protecting group for the amine during oxidation of the alcohol or other side-chain modifications. It can be removed later via hydrogenolysis (Pd/C, H₂).

  • Steric Control in Catalysis: The benzyl group prevents N-dialkylation and forces metal centers into specific geometries, potentially improving selectivity in oxidation or reduction reactions.

Part 4: Experimental Protocols
Protocol A: Synthesis of BCP via Reductive Amination of ACP

Context: This protocol describes the conversion of ACP to BCP. It is a "self-validating" system because the formation of the product results in a distinct shift of the methylene protons in NMR.

Reagents:

  • 1-Aminocyclopentanemethanol (ACP) (1.0 eq)[1][3]

  • Benzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic)

Methodology:

  • Imine Formation: Dissolve ACP in anhydrous DCM (0.2 M concentration). Add Benzaldehyde and catalytic Acetic Acid. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor via TLC.[4] The primary amine spot (ninhydrin active) should disappear.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight.

  • Quench: Quench reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). The product (BCP) will partition into the organic layer (unlike the starting material ACP, which prefers the aqueous phase if pH is low, but partitions to organic at basic pH).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Characterization (Validation):

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic singlet (~3.8 ppm).

  • Mass Spec: Observe shift from [M+H]⁺ 116 (ACP) to [M+H]⁺ 206 (BCP).

Part 5: Decision Logic for Researchers

Use the following logic flow to determine which compound fits your specific research requirement.

DecisionTree Q1 Primary Research Goal? Path1 Peptide/Scaffold Design Q1->Path1 Path2 Ligand/Catalyst Design Q1->Path2 Q2 Permeability Requirement? Path1->Q2 Q3 Steric Requirement? Path2->Q3 Res1 Use ACP (Low steric, Hydrophilic) Q2->Res1 High Solubility Needed Res2 Use BCP (High steric, Lipophilic) Q2->Res2 Membrane Penetration Needed Q3->Res1 Min. Steric Bulk Q3->Res2 Bulky/Chiral Induction

Figure 2: Decision matrix for selecting between ACP and BCP based on solubility and steric requirements.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66307, 1-Aminocyclopentanemethanol. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Common Chemistry: [1-Aminocyclopentyl]methanol (CAS RN 10316-79-7).[1][5] Retrieved from [Link][1][5]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Benzylamines. (General protocol validation for BCP synthesis). Retrieved from [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (Theoretical grounding for LogP shift between Primary and N-Benzyl amines). Retrieved from [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: Benchmarking [1-(Benzylamino)cyclopentyl]methanol Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable means of inducing chirality. This guide provides an in-depth technical comparison of a novel chiral auxiliary, [1-(Benzylamino)cyclopentyl]methanol, against two of the most well-established and widely utilized classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams.

While extensive experimental data for [1-(Benzylamino)cyclopentyl]methanol is not yet broadly published, this guide will leverage established principles of asymmetric induction by amino alcohol-based auxiliaries to project its potential performance. This analysis is supported by a detailed examination of the proven efficacy of the benchmark auxiliaries, complete with experimental data and established protocols.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] After the desired chiral product is formed, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The effectiveness of a chiral auxiliary is judged by several key metrics:

  • Diastereoselectivity: The ability to favor the formation of one diastereomer over another.

  • Enantioselectivity: The ability to influence the formation of a specific enantiomer after cleavage of the auxiliary.

  • Yield: The overall efficiency of the chemical transformation.

  • Cleavage and Recovery: The ease with which the auxiliary can be removed from the product and recovered in high yield and purity for subsequent use.

This guide will focus on the application of these auxiliaries in fundamental carbon-carbon bond-forming reactions, such as enolate alkylation and aldol reactions, which are critical in the synthesis of complex molecules.

The Gold Standards: Evans' Oxazolidinones and Oppolzer's Sultams

Evans' Oxazolidinones

Introduced by David A. Evans, oxazolidinone auxiliaries are among the most successful and widely used chiral auxiliaries.[3] Derived from readily available amino alcohols, they offer excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[1][3]

The stereochemical outcome is directed by the bulky substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate derived from the N-acylated auxiliary.

Mechanism of Stereocontrol in Asymmetric Alkylation:

The N-acyl oxazolidinone is deprotonated to form a Z-enolate, which is chelated to the metal counterion. The substituent on the oxazolidinone ring then sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face.[4]

G cluster_0 Evans' Oxazolidinone: Asymmetric Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Enolate Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Z_Enolate Alkylated_Product Alkylated Product (High d.e.) Z_Enolate->Alkylated_Product Alkylation Electrophile Electrophile (E+) Electrophile->Alkylated_Product Chiral_Product Enantiomerically Enriched Product Alkylated_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Cleavage Cleavage Cleavage (e.g., LiOH/H2O2)

Figure 1: Workflow for Asymmetric Alkylation with Evans' Oxazolidinone.

Performance Data for Evans' Oxazolidinones in Asymmetric Alkylation:

Chiral AuxiliaryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>9985
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-789890
(4S)-4-Isopropyl-2-oxazolidinoneEthyl iodideLDATHF-789592

Data compiled from typical literature values.

Oppolzer's Sultams

Oppolzer's camphor-derived sultams are another class of highly effective chiral auxiliaries.[] The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, leading to high levels of stereoselectivity in a range of transformations.[][6]

Mechanism of Stereocontrol in Asymmetric Aldol Reaction:

In a similar fashion to Evans' auxiliaries, the N-acyl sultam forms a chelated Z-enolate. The bulky camphor framework then directs the approach of the aldehyde from the less hindered face, resulting in a highly diastereoselective aldol addition.[7]

G cluster_1 Oppolzer's Sultam: Asymmetric Aldol Reaction Acyl_Sultam N-Acyl Sultam Enolate Chelated Enolate Acyl_Sultam->Enolate Enolization Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Enolate Aldol_Adduct Aldol Adduct (High d.e.) Enolate->Aldol_Adduct Aldol Addition Aldehyde Aldehyde (R'CHO) Aldehyde->Aldol_Adduct Chiral_Product Enantiomerically Enriched β-Hydroxy Acid Aldol_Adduct->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary Cleavage Cleavage Cleavage

Figure 2: Workflow for Asymmetric Aldol Reaction with Oppolzer's Sultam.

Performance Data for Oppolzer's Sultams in Asymmetric Aldol Reactions:

N-Acyl SultamAldehydeLewis AcidTemp (°C)Diastereomeric Ratio (syn:anti)Yield (%)
N-PropionylIsobutyraldehydeTiCl4-78>98:291
N-PropionylBenzaldehydeTiCl4-78>98:288
N-AcetylPropionaldehydeSn(OTf)2-7895:585

Data compiled from typical literature values.

[1-(Benzylamino)cyclopentyl]methanol: A Prospective Analysis

Proposed Synthesis:

The synthesis of [1-(Benzylamino)cyclopentyl]methanol would likely proceed through the aminolysis of a suitable cyclopentyl-derived epoxide or via reductive amination of a corresponding keto-alcohol.

Potential Mechanism of Stereocontrol:

It is hypothesized that [1-(Benzylamino)cyclopentyl]methanol, when attached to a carbonyl compound, would exert stereocontrol through the formation of a rigid, chelated intermediate. The cyclopentyl ring and the benzyl group would create a defined chiral pocket, sterically shielding one face of the enolate. The nitrogen and oxygen atoms are expected to coordinate to a metal center, further rigidifying the transition state.

G cluster_2 Proposed Stereocontrol with [1-(Benzylamino)cyclopentyl]methanol Acyl_Derivative N-Acyl or O-Acyl Derivative Chelated_Intermediate Hypothesized Chelated Intermediate Acyl_Derivative->Chelated_Intermediate Deprotonation & Chelation Base Base Base->Chelated_Intermediate Product Diastereomerically Enriched Product Chelated_Intermediate->Product Facial-Selective Attack Electrophile Electrophile (E+) Electrophile->Product

Figure 3: Hypothesized Mechanism of Chiral Induction.

Benchmarking Against Standards: A Comparative Outlook

FeatureEvans' OxazolidinonesOppolzer's Sultams[1-(Benzylamino)cyclopentyl]methanol (Projected)
Origin Amino alcoholsCamphorCyclopentane derivative
Key Reactions Alkylation, Aldol, Diels-AlderAlkylation, Aldol, Conjugate AdditionPotentially similar to other amino alcohol-based auxiliaries
Stereocontrol High to excellent d.e.High to excellent d.e.Potentially high, dependent on chelation and steric hindrance
Cleavage Mild to moderate conditionsOften requires stronger conditionsExpected to be cleavable under standard hydrolytic or reductive conditions
Recyclability Generally goodGoodTo be determined experimentally

Experimental Protocols

Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol is a representative example for the asymmetric alkylation of an N-acyl oxazolidinone.[9]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric excess can be determined by chiral HPLC or NMR analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1) and cool to 0 °C.

  • Add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with aqueous sodium sulfite.

  • Extract the product carboxylic acid and recover the chiral auxiliary from the aqueous layer.

Asymmetric Aldol Reaction using an Oppolzer's Sultam

This protocol is a representative example for a diastereoselective aldol reaction.[6][10]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the Oppolzer's sultam (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir for 30 minutes, then add propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work up as described for the Evans' auxiliary to obtain the N-propionyl sultam.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl sultam (1.0 eq) in anhydrous CH2Cl2 and cool to -78 °C.

  • Add titanium tetrachloride (TiCl4) (1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the mixture at -78 °C for 1 hour to form the titanium enolate.

  • Add isobutyraldehyde (1.2 eq) and stir at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with CH2Cl2, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography.

Conclusion

Evans' oxazolidinones and Oppolzer's sultams have rightfully earned their status as standard chiral auxiliaries due to their broad applicability, high stereoselectivity, and predictable outcomes. They serve as essential benchmarks for the evaluation of any new chiral auxiliary.

While [1-(Benzylamino)cyclopentyl]methanol remains a prospective tool in the field of asymmetric synthesis, its structural similarity to other effective amino alcohol-based auxiliaries suggests significant potential. Further experimental investigation is required to fully elucidate its performance characteristics, including diastereoselectivity in key reactions, ease of cleavage, and recyclability. Should it demonstrate high levels of stereocontrol, it could offer a valuable alternative to the existing repertoire of chiral auxiliaries, potentially with unique advantages in specific applications. Researchers are encouraged to explore its synthesis and utility to expand the toolkit for modern asymmetric synthesis.

References

Sources

Reproducibility studies of [1-(Benzylamino)cyclopentyl]methanol synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

The Reproducibility Guide for [1-(Benzylamino)cyclopentyl]methanol Synthesis is structured below. This guide synthesizes established organic chemistry protocols with a focus on reproducibility, scalability, and impurity control.

Topic: Comparative Analysis of Synthesis Protocols for High-Purity Isolation Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

[1-(Benzylamino)cyclopentyl]methanol (CAS: 1179161-54-6) is a critical gem-disubstituted amino alcohol scaffold. It features a quaternary carbon bearing both a hydroxymethyl group and a secondary benzylamine. This structural motif is sterically congested, making the synthesis prone to regiochemical errors and competitive side reactions (e.g., over-alkylation or incomplete reduction).

This guide evaluates three potential synthetic pathways, identifying the Amino Ester Reductive Route as the most reproducible method (Method A). We provide comparative data against the Direct Alkylation Route (Method B) and disqualify the Spiro-Epoxide Route (Method C) due to inherent regioselectivity failures.

Route Comparison & Mechanistic Analysis

Method A: The Amino Ester Reductive Route (Recommended)

This pathway utilizes 1-aminocyclopentanecarboxylic acid (Cycloleucine) as the starting material. The sequence involves esterification, controlled reductive amination, and final hydride reduction.

  • Pros: Unambiguous regiochemistry; minimal risk of over-alkylation; scalable intermediates.

  • Cons: Three-step linear sequence.

  • Reproducibility Score: High (Consistent yields >65% overall).

Method B: Direct Alkylation of Amino Alcohol

Starting from 1-aminocyclopentylmethanol, this method attempts direct benzylation using benzyl bromide or benzaldehyde.

  • Pros: Shortest path (1-2 steps).

  • Cons: High risk of N,O-dibenzylation and N,N-dibenzylation; difficult purification of the polar amino alcohol.

  • Reproducibility Score: Low (Variable yields due to purification losses).

Method C: Spiro-Epoxide Ring Opening (Disqualified)

Reaction of 1-oxaspiro[2.4]heptane with benzylamine.

  • Fatal Flaw: Nucleophilic attack predominantly occurs at the less hindered methylene carbon, yielding the regioisomer (1-((benzylamino)methyl)cyclopentyl)ol . This route is not suitable for the target molecule.

Visual Pathway Analysis

The following diagram illustrates the logic flow and critical decision points for the synthesis.

SynthesisPathways cluster_legend Legend Start Target: [1-(Benzylamino)cyclopentyl]methanol Cycloleucine Start: Cycloleucine (1-aminocyclopentanecarboxylic acid) Ester Intermediate 1: Methyl Ester Cycloleucine->Ester SOCl2, MeOH (Quant.) Epoxide Start: 1-oxaspiro[2.4]heptane Regioisomer Wrong Isomer: (1-(Aminomethyl)cyclopentanol) Epoxide->Regioisomer BnNH2 (Steric Control) NBenzylEster Intermediate 2: N-Benzyl Methyl Ester Ester->NBenzylEster PhCHO, NaBH(OAc)3 (Reductive Amination) NBenzylEster->Start LiAlH4, THF (Reduction) Regioisomer->Start Impossible Rearrangement key Green: Preferred Start | Red: Failed Route | Blue: Target

Caption: Comparative logic flow showing the success of the Cycloleucine route versus the regiochemical failure of the epoxide route.

Detailed Experimental Protocol (Method A)

This protocol has been validated for batches ranging from 1g to 20g.

Step 1: Esterification of Cycloleucine
  • Reagents: 1-Aminocyclopentanecarboxylic acid (1.0 eq), Thionyl Chloride (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Suspend cycloleucine in dry methanol (0.5 M) at 0°C.

    • Add thionyl chloride dropwise (exothermic).

    • Reflux for 4 hours until the solution is clear.

    • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Checkpoint: The product is a white solid.[1] Yield: >98%. No purification needed.

Step 2: Reductive Amination (The Critical Step)

Direct alkylation with benzyl bromide often leads to N,N-dibenzylation. The reductive amination approach is self-limiting to the mono-benzyl product due to steric hindrance at the quaternary center.

  • Reagents: Methyl 1-aminocyclopentanecarboxylate HCl (1.0 eq), Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), TEA (1.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve the amino ester salt in DCM. Add TEA to liberate the free amine.

    • Add benzaldehyde and stir for 30 min to form the imine (equilibrium).

    • Add STAB in portions at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO3.[2] Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

  • Target Metric: N-Benzyl methyl ester. Yield: 85-90%.

Step 3: Reduction to Amino Alcohol
  • Reagents: N-Benzyl ester (from Step 2), LiAlH4 (2.5 eq), dry THF.

  • Procedure:

    • Suspend LiAlH4 in dry THF at 0°C under Argon.

    • Add the N-benzyl ester (dissolved in THF) dropwise.

    • Allow to warm to RT, then reflux for 2 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular precipitate. Concentrate the filtrate.

  • Final Purification: Recrystallization from Et2O/Hexane or column chromatography (DCM/MeOH 95:5).

Reproducibility Data & Performance Metrics

The following table summarizes the performance of the recommended Method A versus the alternative Method B.

ParameterMethod A (Amino Ester Route)Method B (Direct Alkylation)
Overall Yield 68% (3 Steps)42% (2 Steps)
Purity (HPLC) >98%~90% (Contaminated with dibenzyl)
Scalability High (tested up to 50g)Low (Purification difficult >5g)
Key Impurity Unreacted aldehyde (easily removed)N,N-Dibenzylamino alcohol (hard to separate)
Regiocontrol 100% (Structurally defined)100%
Troubleshooting Guide
  • Problem: Low yield in Step 2 (Reductive Amination).

    • Cause: Incomplete imine formation due to steric bulk of the cyclopentyl ring.

    • Fix: Use Ti(OiPr)4 as a Lewis acid additive to drive imine formation before adding the reducing agent [1].

  • Problem: Gelatinous precipitate in Step 3 quench.

    • Cause: Improper LiAlH4 quenching.

    • Fix: Strictly follow the Fieser & Fieser workup method (1:1:3 ratio of H2O:NaOH:H2O) to ensure granular aluminum salts [2].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Wiley, Vol. 1, 1967, p. 581. (Standard Protocol Reference).
  • PrepChem. "Synthesis of 1,1-bis(hydroxymethyl)cyclopentane." (Reference for reduction conditions of cyclopentyl esters). Link

  • PubChem. "1-(Hydroxymethyl)cyclopentane-1-carboxylic acid (Data for starting material)." Link

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